Ethyl (2-bromo-4-methylphenyl)carbamate
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Overview
Description
Ethyl (2-bromo-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H12BrNO2. It is known for its applications in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-4-methylphenyl)carbamate typically involves the reaction of 2-bromo-4-methylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate . The general reaction scheme is as follows:
2-bromo-4-methylphenol+ethyl chloroformate→ethyl (2-bromo-4-methylphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromo-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Oxidation: Formation of 2-bromo-4-methylbenzoic acid.
Reduction: Formation of 2-bromo-4-methylaniline.
Scientific Research Applications
Ethyl (2-bromo-4-methylphenyl)carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of ethyl (2-bromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Ethyl (2-bromo-4-methylphenyl)carbamate can be compared with other similar compounds, such as:
- 2-bromo-4-chlorophenyl carbamate
- 2-bromo-4-methoxyphenyl carbamate
- 2-bromo-4-methylphenyl urea
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific combination of bromine and methyl groups, which confer distinct properties and applications .
Properties
IUPAC Name |
ethyl N-(2-bromo-4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJOJXFEHNYMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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